Dicyclohexyl(2-methylpropyl)alumane

Description

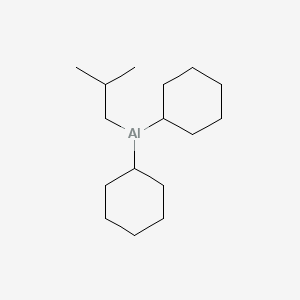

Dicyclohexyl(2-methylpropyl)alumane is an organoaluminum compound featuring two cyclohexyl groups and one 2-methylpropyl (isobutyl) group bonded to an aluminum center. Such compounds are typically highly reactive, pyrophoric, and sensitive to moisture and oxygen, limiting their applications to controlled environments like organic synthesis or polymerization catalysis. Organoaluminum reagents are pivotal in Ziegler-Natta catalysis and hydroalumination reactions due to their Lewis acidity and reducing capabilities .

Properties

CAS No. |

93100-85-7 |

|---|---|

Molecular Formula |

C16H31Al |

Molecular Weight |

250.40 g/mol |

IUPAC Name |

dicyclohexyl(2-methylpropyl)alumane |

InChI |

InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3; |

InChI Key |

YLPLNKTUAINEKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Al](C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.

Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.

Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.

Major Products Formed:

Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.

Reduction: Reduced organic compounds such as alcohols and amines.

Substitution: Various substituted organoaluminum compounds.

Scientific Research Applications

Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.

Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.

Mechanism of Action

The mechanism of action of dicyclohexyl(2-methylpropyl)alumane involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations. The cyclohexyl and 2-methylpropyl groups influence the reactivity and selectivity of the compound by providing steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-Methoxy-3-(2-methylpropyl)pyrazine

- Structure : A pyrazine derivative with a methoxy group and a 2-methylpropyl substituent.

- Stability : Exhibits relative stability during storage compared to other volatiles (e.g., methyl benzhydroximate), though its concentration decreases over time .

- Applications : Imparts flavor in pepper fruits; stability under storage conditions (e.g., 1.0 µl L⁻¹ treatment) is critical for food science applications.

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

- Example : Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione.

- Properties :

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

- Structure : A diketopiperazine with two 2-methylpropyl groups.

- Activity : Produced by Bacillus amyloliquefaciens and Lactobacillus plantarum, it demonstrates antifungal effects against Aspergillus flavus .

- Comparison: Unlike Dicyclohexyl(2-methylpropyl)alumane, this compound is non-metallic and relies on hydrogen bonding for bioactivity.

Sulfur-Containing Branched-Chain Volatiles (BCVs)

2-(2-Methylpropyl)-thiazole

- Occurrence : Detected in tomato fruit at concentrations exceeding odor thresholds, contributing to flavor .

- Relevance : The 2-methylpropyl group enhances volatility and odor potency, contrasting with the aluminum-bound 2-methylpropyl group in this compound, which confers steric bulk rather than volatility.

Stability and Reactivity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.